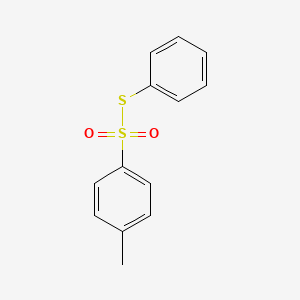

S-phenyl 4-methylbenzenesulfonothioate

Description

The exact mass of the compound S-phenyl 4-methylbenzenesulfonothioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S-phenyl 4-methylbenzenesulfonothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-phenyl 4-methylbenzenesulfonothioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-4-phenylsulfanylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S2/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIRPKMSBFJAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287221 | |

| Record name | NSC49724 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3541-14-8 | |

| Record name | NSC49724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC49724 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Variation of Sulfonyl and Thiol Precursors

The most direct approach to structural diversity is the reaction of various substituted benzenesulfonyl chlorides with a range of thiols. This modular approach allows for systematic modification of both aromatic rings.

Modification of the Sulfonyl Moiety : By starting with different substituted benzenesulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride), the electronic and steric properties of the sulfonyl portion of the thiosulfonate can be readily altered. A patented method for preparing related phenyl methyl sulphone derivatives utilizes a range of substituted benzenesulfonyl chlorides as starting materials, showcasing the commercial availability and utility of these precursors. google.com

Modification of the Thiol Moiety : A wide array of commercially available thiols (R-SH), including aromatic, aliphatic, and heterocyclic thiols, can be reacted with 4-toluenesulfonyl chloride to generate a library of S-substituted 4-methylbenzenesulfonothioates. This allows for extensive exploration of structure-activity relationships in medicinal chemistry or materials science applications.

Modern Catalytic and Radical Mediated Approaches

Nucleophilic Substitution Mechanisms Involving the Sulfonothioate Moiety

The sulfonothioate functional group in S-phenyl 4-methylbenzenesulfonothioate is inherently electrophilic, rendering it susceptible to attack by a variety of nucleophiles. Nucleophilic substitution reactions on this moiety typically proceed via a bimolecular nucleophilic aromatic substitution (SNAr) type mechanism, although concerted pathways can also be operative depending on the nature of the nucleophile and reaction conditions.

The general SNAr mechanism involves a two-step process: the addition of the nucleophile to the electrophilic sulfur atom of the sulfonyl group, followed by the elimination of the leaving group, in this case, the benzenethiolate (B8638828) anion. The presence of the electron-withdrawing sulfonyl group activates the S-S bond towards nucleophilic attack.

Table 1: Reactivity of Thiophene (B33073) Derivatives in SNAr Reactions

| Thiophene Derivative | Gibbs Free Energy Barrier (kcal/mol) | Parr Electrophilicity (ω) |

|---|---|---|

| 2-methoxy-3,5-dinitrothiophene | 15.0 | 2.5 |

| 2-methoxy-3-cyano-5-nitrothiophene | 16.5 | 2.3 |

| 2-methoxy-3-acetyl-5-nitrothiophene | 17.2 | 2.2 |

This table presents data on the nucleophilic aromatic substitution of various thiophene derivatives, illustrating the influence of substituents on reactivity. While not directly involving S-phenyl 4-methylbenzenesulfonothioate, it provides insight into the electronic effects governing SNAr reactions in related sulfur-containing aromatic systems. nih.gov

Kinetic studies on analogous SNAr reactions involving biothiols have suggested that the mechanism can be borderline between a concerted and a stepwise pathway. nih.gov The Brønsted-type plots from these studies are instrumental in elucidating the rate-determining step of the reaction. nih.gov

Radical-Mediated Pathways Initiated by S-phenyl 4-methylbenzenesulfonothioate

In addition to its ionic reactivity, S-phenyl 4-methylbenzenesulfonothioate can participate in radical-mediated transformations. These pathways are often initiated by photoredox catalysis and involve single-electron transfer (SET) processes and the formation of electron donor-acceptor (EDA) complexes.

Single-electron transfer to or from S-phenyl 4-methylbenzenesulfonothioate can lead to the formation of radical ion intermediates, which subsequently undergo further reactions. For instance, in a photocatalytic C–S bond coupling reaction, S-(p-tolyl) 4-methylbenzenesulfonothioate was used as a model substrate where a visible-light-excited photocatalyst initiates an SET process. acs.org This process leads to the generation of key radical intermediates that drive the reaction forward. acs.org The feasibility of an SET pathway is often correlated with the reduction potentials of the species involved. diva-portal.org

The formation of an electron donor-acceptor (EDA) complex is a key step in many photochemically initiated radical reactions. nih.gov An EDA complex is a weak, reversible ground-state aggregate formed between an electron-rich donor and an electron-poor acceptor. nih.gov Upon photoexcitation, this complex can undergo an intramolecular electron transfer to generate a radical ion pair. nih.gov In the context of S-phenyl 4-methylbenzenesulfonothioate, it can act as an electron acceptor, forming an EDA complex with a suitable electron donor. This strategy has been successfully employed in thioesterification reactions using aryl sulfonium (B1226848) salts as acceptors. chemrxiv.org

Table 2: Substrate Scope for EDA-Complex-Mediated Olefin Synthesis

| Starting Material | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Phenylacetic acid | Stilbene | 85 | >98:2 |

| 4-Methoxyphenylacetic acid | 4,4'-Dimethoxystilbene | 82 | >98:2 |

| 4-Chlorophenylacetic acid | 4,4'-Dichlorostilbene | 75 | >98:2 |

This table showcases the efficiency and stereoselectivity of a reaction proceeding through an EDA complex, highlighting the broad applicability of this concept. nih.gov

Homolytic cleavage of the S-S bond in S-phenyl 4-methylbenzenesulfonothioate, often facilitated by light or a radical initiator, can generate both a sulfonyl radical (p-toluenesulfonyl radical) and a sulfenyl radical (phenylsulfenyl radical). These highly reactive intermediates can then participate in a variety of subsequent reactions, such as addition to multiple bonds or hydrogen atom abstraction. The generation of sulfonyl radicals from various precursors under visible-light photoredox conditions has been well-documented and allows for the formation of sulfonates and sulfonamides. rsc.org

A plausible reaction mechanism involves the reaction of an alkyl radical with the thiosulfonate to yield the target product and a sulfone radical intermediate. acs.org This intermediate can then undergo a single-electron reduction to afford a benzenesulfinate (B1229208) anion. acs.org

Transition Metal-Catalyzed Reactivity of S-phenyl 4-methylbenzenesulfonothioate

S-aryl thiosulfonates, including S-phenyl 4-methylbenzenesulfonothioate, can serve as effective electrophilic partners in transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide or pseudohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org Aryl sulfonates have been shown to be reactive electrophiles in iron-catalyzed Kumada-type cross-coupling reactions. nih.gov The proposed catalytic cycle for nickel-catalyzed Kumada cross-coupling of benzylic sulfonamides involves the oxidative addition of the sulfonamide to a Ni(0) species to form a Ni(II) intermediate. nih.gov

Liebeskind-Srogl Coupling: The Liebeskind-Srogl cross-coupling reaction is a palladium-catalyzed, copper(I)-mediated reaction between a thioester and a boronic acid to form a ketone. wikipedia.org This reaction has been extended to include a variety of organosulfur compounds, including S-aryl thiosulfonates, as electrophiles. wikipedia.orgresearchgate.net The role of the copper(I) cofactor is believed to be twofold: it activates the C–S bond towards oxidative addition to the palladium center and facilitates the transmetalation step. nih.gov

Table 3: Optimization of Liebeskind-Srogl Cross-Coupling of S-phenyl benzothioate

| Entry | Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | [Pd(IPr)(μ-Cl)Cl]₂ | - | CuI | K₃PO₄ | THF | 50 | 96 |

| 2 | Pd(OAc)₂ | PPh₃ | CuTC | - | Dioxane | 100 | - |

| 3 | Pd(dba)₂ | PPh₃ | CuTC | - | Dioxane | 50-100 | - |

This table provides a summary of reaction conditions explored for the Liebeskind-Srogl cross-coupling of a related thioester, demonstrating the key components of the catalytic system. nih.govrsc.org

Computational and Theoretical Investigations of S-phenyl 4-methylbenzenesulfonothioate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for unraveling the complex mechanisms of transition metal-catalyzed reactions. These methods provide detailed insights into the electronic structure of intermediates, the energetics of reaction pathways, and the geometries of transition states.

Application of Density Functional Theory (DFT) for Mechanistic Probing

DFT calculations can be employed to model the reaction of S-phenyl 4-methylbenzenesulfonothioate with rhodium or nickel catalysts. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the catalytic cycle can be constructed. This allows for the identification of the rate-determining step and the most favorable reaction pathway. rsc.orgnih.gov

For instance, DFT studies on rhodium(III)-catalyzed C-H activation have elucidated the impact of different substrates on the reaction mechanism, revealing that the reaction can proceed through different rhodium intermediates depending on the coupling partner. nih.govresearchgate.net In the context of S-phenyl 4-methylbenzenesulfonothioate, DFT could be used to investigate the initial oxidative addition step, comparing the feasibility of S-S versus C-S bond cleavage.

Furthermore, analysis of the frontier molecular orbitals (HOMO-LUMO) and atomic charges of the reactants and catalyst can provide insights into their reactivity and the nature of the key interactions. rsc.org For example, in a nickel-catalyzed electrochemical cross-coupling, DFT calculations have shown that the electron density on the nickel center, influenced by the ligands, is crucial for catalytic activity. rsc.org

Analysis of Transition States and Energetic Profiles in S-phenyl 4-methylbenzenesulfonothioate Reactions

The identification and characterization of transition states are central to understanding reaction mechanisms. DFT calculations can determine the geometry and energy of these fleeting structures, providing a quantitative measure of the activation energy for each elementary step in the catalytic cycle.

A computational study on a nickel-catalyzed C-S coupling reaction, for example, has detailed the transition states and intermediates involved, providing a free energy profile for the reaction. researchgate.net Such an analysis for reactions of S-phenyl 4-methylbenzenesulfonothioate would be invaluable. It could, for instance, clarify whether the oxidative addition or the reductive elimination is the rate-limiting step under specific catalytic conditions.

The energetic profiles obtained from these calculations can also explain observed selectivities. By comparing the activation energies for different potential pathways, one can predict which product is likely to be favored. This predictive power is a key advantage of using computational methods to complement experimental studies in the elucidation of reaction mechanisms.

Table 2: Key Parameters from a Hypothetical DFT Study on a Ni-Catalyzed Cross-Coupling of S-phenyl 4-methylbenzenesulfonothioate

| Reaction Step | Calculated Parameter | Hypothetical Value (kcal/mol) | Implication |

| Oxidative Addition | Activation Energy (ΔG‡) | +15.2 | A feasible but not insignificant energy barrier. |

| Transmetalation | Reaction Energy (ΔG) | -5.8 | An exergonic and favorable step. |

| Reductive Elimination | Activation Energy (ΔG‡) | +22.5 | The highest energy barrier, suggesting it is the rate-determining step. |

| Overall Reaction | Reaction Energy (ΔG) | -12.7 | The overall transformation is thermodynamically favorable. |

Historical Development and Evolution of Thiosulfonate Chemistry with Emphasis on Aryl Thiosulfonates

Classical and Established Synthetic Protocols for Thiosulfonates

Traditional methods for synthesizing thiosulfonates have been foundational, providing reliable access to this class of organosulfur compounds. These protocols often involve the coupling of sulfur-containing precursors through various reaction pathways.

Routes Involving Sulfonyl Halides and Thiol Derivatives

One of the most direct and long-standing methods for thiosulfonate synthesis involves the reaction between a sulfonyl halide and a thiol. wikipedia.orguantwerpen.be This reaction, however, can be challenging to control. The thiol can act as a nucleophile and attack the sulfenyl sulfur atom of the newly formed thiosulfonate product, leading to the formation of a disulfide as a byproduct. uantwerpen.be Careful control of reaction conditions is crucial to favor the formation of the desired thiosulfonate. uantwerpen.be

For instance, the reaction of a sulfonyl chloride with a thiol can be optimized to produce the target thiosulfonate. researchgate.net Despite the potential for side reactions, this method remains a fundamental approach due to the ready availability of sulfonyl chlorides and thiols. uantwerpen.be

Oxidation-Reduction Pathways for Thiosulfonate Formation

Oxidation-reduction pathways offer a versatile approach to thiosulfonate synthesis, often starting from more readily available or stable precursors like thiols and disulfides.

The direct oxidation of thiols is a common strategy. Various oxidizing agents can be employed, including hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), which can convert thiols to thiosulfonates at room temperature. acs.org For example, the oxidation of various substituted thiophenols using DMP or IBX has been shown to produce the corresponding thiosulfonates in good to excellent yields. acs.org Another approach involves the use of hydrogen peroxide in the presence of a molybdenum catalyst to oxidize thiols first to disulfides and then to thiosulfonates. google.com Similarly, a system of Al(H₂PO₄)₃-HNO₃ in acetonitrile (B52724) can be used to oxidize thiols to thiosulfonates, particularly at elevated temperatures. nih.gov

The oxidation of disulfides is another key method. wikipedia.org This can be achieved using oxidants like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org The reaction provides a route to symmetrical thiosulfonates from symmetrical disulfides.

The table below illustrates the synthesis of various thiosulfonates from thiols using DMP as the oxidant.

| Entry | Thiol (Reactant) | Product | Yield (%) | Time (h) |

| 1 | Thiophenol | S-phenyl benzenethiosulfonate | 92 | 12 |

| 2 | 4-Methylthiophenol | S-(p-tolyl) 4-methylbenzenethiosulfonate | 90 | 12 |

| 3 | 4-Methoxythiophenol | S-(4-methoxyphenyl) 4-methoxybenzenethiosulfonate | 88 | 18 |

| 4 | 4-Chlorothiophenol | S-(4-chlorophenyl) 4-chlorobenzenethiosulfonate | 85 | 18 |

| 5 | 3,4-Dichlorothiophenol | S-(3,4-dichlorophenyl) 3,4-dichlorobenzenethiosulfonate | 80 | 24 |

Table adapted from research on thiol oxidation using DMP. acs.org

Coupling of Sulfinate Salts with Disulfides

The coupling of sulfinate salts with disulfides provides an effective route to unsymmetrical thiosulfonates. This method is advantageous as sulfinate salts are often stable, odorless, and readily prepared from the corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net The reaction involves the formation of a new S–S bond between the sulfur atom of the sulfinate and one of the sulfur atoms of the disulfide.

Various catalytic systems have been developed to facilitate this coupling. For example, a copper-catalyzed reaction between sodium sulfinates and disulfides in the presence of air can efficiently form the sulfur-sulfone bond of thiosulfonates. organic-chemistry.org Transition-metal-free approaches have also been reported, highlighting the versatility of this synthetic strategy.

Innovations in Green and Sustainable Synthesis of S-phenyl 4-methylbenzenesulfonothioate

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. This has led to innovations in the synthesis of thiosulfonates, including S-phenyl 4-methylbenzenesulfonothioate, that utilize milder reaction conditions and reduce waste.

Visible Light-Mediated Synthetic Approaches

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the generation of radical intermediates under mild conditions. rsc.orgsemanticscholar.org This technology has been successfully applied to the synthesis of thiosulfonates.

One such method involves the visible-light-mediated radical-radical coupling of sulfenyl radicals and arylsulfonyl radicals. rsc.org In this process, thiols, aryldiazonium tetrafluoroborates, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) react at room temperature using an organic photosensitizer such as Eosin Y. rsc.orgrsc.org This reaction demonstrates wide functional group tolerance and produces unsymmetrical thiosulfonates in good to excellent yields. rsc.org The use of visible light as a renewable energy source makes this a particularly green and sustainable approach. semanticscholar.org

The table below showcases the scope of the visible-light mediated synthesis of various thiosulfonates.

| Entry | Aryldiazonium Tetrafluoroborate | Thiol | Product | Yield (%) |

| 1 | 4-Tolyl | Thiophenol | S-phenyl 4-methylbenzenesulfonothioate | 91 |

| 2 | Phenyl | 4-Methylthiophenol | S-(p-tolyl) benzenethiosulfonate | 85 |

| 3 | 4-Methoxyphenyl | Thiophenol | S-phenyl 4-methoxybenzenethiosulfonate | 88 |

| 4 | 4-Chlorophenyl | 4-tert-Butylthiophenol | S-(4-tert-butylphenyl) 4-chlorobenzenethiosulfonate | 78 |

| 5 | Phenyl | Cyclohexanethiol | S-cyclohexyl benzenethiosulfonate | 72 |

Table adapted from research on visible-light mediated synthesis of thiosulfonates. rsc.org

Transition-Metal-Free Methodologies for S-phenyl 4-methylbenzenesulfonothioate Derivatives

The development of transition-metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. organic-chemistry.orgchemrxiv.org Several transition-metal-free protocols for the synthesis of thiosulfonate derivatives have been reported.

These methods often rely on the inherent reactivity of the starting materials under specific conditions. For example, the synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide (B99878) can proceed efficiently without a transition-metal catalyst via a direct SₙAr-type reaction. organic-chemistry.org While not a direct synthesis of S-phenyl 4-methylbenzenesulfonothioate, this illustrates the principle of avoiding transition metals in C-S bond formation. In the context of thiosulfonates, reactions such as the coupling of sulfinate salts with disulfides can be designed to proceed without metal catalysis, offering a more sustainable alternative to traditional methods. organic-chemistry.org

Evaluation of Atom Economy and Process Mass Intensity in S-phenyl 4-methylbenzenesulfonothioate Synthesis

The principles of green chemistry are increasingly integral to modern synthetic strategies, prompting a critical evaluation of processes beyond simple reaction yield. Two key metrics for assessing the environmental impact and efficiency of a chemical process are Atom Economy and Process Mass Intensity (PMI).

Atom Economy

Developed by Barry Trost, atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. primescholars.com An ideal, 100% atom-economical reaction incorporates all atoms from the reactants into the final product, generating no waste. rsc.org

For a common synthesis of S-phenyl 4-methylbenzenesulfonothioate from 4-toluenesulfonyl chloride and thiophenol in the presence of a base like triethylamine (B128534), the reaction can be represented as:

C₇H₇ClO₂S + C₆H₆S + C₆H₁₅N → C₁₃H₁₂O₂S₂ + C₆H₁₆ClN

The calculation for the atom economy of this specific pathway is detailed in the table below.

| Component | Formula | Molecular Weight ( g/mol ) | Role |

| 4-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Reactant |

| Thiophenol | C₆H₆S | 110.18 | Reactant |

| Triethylamine | C₆H₁₅N | 101.19 | Reactant (Base) |

| Total Reactant Mass | 402.02 | ||

| S-phenyl 4-methylbenzenesulfonothioate | C₁₃H₁₂O₂S₂ | 264.37 | Product |

| Triethylammonium (B8662869) chloride | C₆H₁₆ClN | 137.65 | Byproduct |

Atom Economy (%) = (Molecular Weight of Product / Total Molecular Weight of Reactants) * 100 Atom Economy (%) = (264.37 / 402.02) * 100 = 65.76%

This demonstrates that a significant portion of the reactant atoms end up in the triethylammonium chloride byproduct, highlighting an area for potential process improvement.

Process Mass Intensity (PMI)

While atom economy is a useful theoretical metric, Process Mass Intensity (PMI) provides a more holistic and practical assessment of a process's green credentials. acsgcipr.orgnih.gov PMI is defined as the ratio of the total mass of all materials used (including reactants, solvents, reagents, and process water) to the mass of the final, isolated product. acsgcipr.orgnih.gov

PMI = Total Mass in Process (kg) / Mass of Product (kg)

A lower PMI value signifies a more efficient and less wasteful process. The pharmaceutical industry, for example, has used PMI as a benchmark to reduce the significant amounts of waste, particularly solvents, generated during manufacturing. acsgcipr.orgnovartis.com A comprehensive PMI calculation for the synthesis of S-phenyl 4-methylbenzenesulfonothioate would require accounting for every material input, as illustrated in the hypothetical table below.

| Material Input | Category | Hypothetical Mass (kg) |

| 4-Toluenesulfonyl chloride | Reactant | 1.91 |

| Thiophenol | Reactant | 1.10 |

| Triethylamine | Reagent | 1.01 |

| Dichloromethane | Reaction Solvent | 20.00 |

| Water | Workup | 15.00 |

| Brine | Workup | 10.00 |

| Sodium Sulfate | Drying Agent | 1.00 |

| Silica Gel | Purification | 5.00 |

| Hexane/Ethyl Acetate | Eluent for Purification | 50.00 |

| Total Mass Input | 105.02 | |

| Product Output | 2.64 |

Calculated PMI = 105.02 / 2.64 ≈ 39.8

Approaches to Structurally Diverse S-phenyl 4-methylbenzenesulfonothioate Analogues and Derivatives

The thiosulfonate functional group is a versatile scaffold in organic synthesis, and various methods have been developed to generate analogues and derivatives of S-phenyl 4-methylbenzenesulfonothioate. These strategies typically involve modifying either the sulfonyl or the thiol portion of the molecule or using the parent compound as a building block in further reactions.

Advanced Synthetic Applications of S Phenyl 4 Methylbenzenesulfonothioate in Organic Chemistry

S-phenyl 4-methylbenzenesulfonothioate as an Electrophilic Synthon in C-C Bond Construction

The electrophilic nature of the sulfur atom in S-phenyl 4-methylbenzenesulfonothioate makes it an effective synthon for the construction of carbon-carbon bonds. This reactivity has been harnessed in the synthesis of important structural motifs, particularly biaryl compounds.

Synthesis of Biaryl Compounds

Biaryl scaffolds are prevalent in pharmaceuticals, natural products, and functional materials. Traditional methods for their synthesis often involve transition-metal-catalyzed cross-coupling reactions. While effective, these methods can sometimes suffer from limitations such as catalyst cost and sensitivity. The use of S-phenyl 4-methylbenzenesulfonothioate offers an alternative approach. For instance, in certain synthetic strategies, it can act as a precursor or intermediate in reactions leading to the formation of biaryl linkages. This often involves multi-step sequences where the sulfonyl group is strategically employed and later removed or transformed.

Construction of Carbon-Sulfur Bonds

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, as organosulfur compounds exhibit a broad spectrum of biological and material properties. S-phenyl 4-methylbenzenesulfonothioate serves as an excellent electrophilic sulfur source for the creation of C-S bonds. A notable application is in the synthesis of β-thioalkylboronic esters. acs.org In a visible-light-induced reaction, S-phenyl 4-methylbenzenesulfonothioate reacts with β-boronic acid-derived N-hydroxyphthalimide (NHPI) esters. acs.org This process involves a radical-mediated 1,2-boron migration, expanding the utility of this type of migration from C-C bond formation to the construction of C(sp³)–S bonds. acs.org This method is characterized by its mild reaction conditions and broad substrate scope. acs.org

Role in Functionalization Reactions of Diverse Organic Substrates

Beyond its role in constructing fundamental bonds, S-phenyl 4-methylbenzenesulfonothioate is a key reagent in a variety of functionalization reactions, enabling the introduction of sulfonyl groups into a range of organic molecules.

Sulfonylation of Alkenes, Alkynes, and Heteroatom-Containing Compounds

S-phenyl 4-methylbenzenesulfonothioate is utilized in the sulfonylation of unsaturated systems like alkenes and alkynes. These reactions typically proceed via radical pathways, allowing for the formation of vinyl and alkyl sulfones. rsc.org For example, a radical-mediated sulfonylation relay between alkyl alkynes/alkenes and electron-deficient alkenes has been developed, using a linker to generate the sulfonyl group. rsc.org This approach avoids the need for metal catalysts and additional reductants. rsc.org The versatility of S-phenyl 4-methylbenzenesulfonothioate also extends to the sulfonylation of compounds containing heteroatoms, showcasing its broad applicability in organic synthesis.

α-Sulfonylation of Ketone-Derived Silyl (B83357) Enol Ethers

The α-functionalization of carbonyl compounds is a cornerstone of organic synthesis. S-phenyl 4-methylbenzenesulfonothioate can be employed for the α-sulfonylation of ketones through their corresponding silyl enol ethers. This reaction introduces a sulfonyl group at the α-position of the carbonyl, providing access to valuable β-ketosulfones. These products are versatile intermediates that can undergo a variety of subsequent transformations.

Dehydrogenative Sulfonylation of Tertiary Amines

A modern and efficient application of S-phenyl 4-methylbenzenesulfonothioate is in the dehydrogenative sulfonylation of tertiary amines. rsc.org This reaction can be achieved under visible-light irradiation without the need for transition metals or external photocatalysts. rsc.org The process leads to the formation of β-sulfonyl enamines, which are valuable building blocks in organic synthesis. rsc.org This method is considered a green chemical process due to its mild, oxidant-free conditions. rsc.org

Table of Reaction Conditions for Dehydrogenative Sulfonylation of Tertiary Amines

| Entry | Tertiary Amine | Thiosulfonate | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-phenyl-1,2,3,4-tetrahydroisoquinoline | S-phenyl 4-methylbenzenesulfonothioate | CH3CN | 24 | 85 |

| 2 | N-methyl-N-phenylbenzylamine | S-phenyl 4-methylbenzenesulfonothioate | CH3CN | 36 | 78 |

Atom-Transfer Radical Addition (ATRA) Reactions

Atom-Transfer Radical Addition (ATRA) represents a highly efficient and atom-economical strategy for the difunctionalization of unsaturated carbon-carbon bonds. researchgate.netacs.org S-phenyl 4-methylbenzenesulfonothioate and analogous thiosulfonates have proven to be excellent precursors for sulfonyl radicals in these transformations, enabling the simultaneous introduction of both a sulfonyl group and a thioaryl group across alkenes and alkynes. researchgate.net

Visible-light-induced photocatalysis is a common strategy to initiate these reactions. researchgate.netthieme.deglobethesis.com In a typical mechanism, a photocatalyst, upon excitation by visible light, engages the thiosulfonate, leading to the homolytic cleavage of the S–S bond to generate a sulfonyl radical and a thiyl radical. The more reactive sulfonyl radical then adds to the unsaturated C-C bond of an alkene or alkyne. globethesis.comacs.org This addition creates a new carbon-centered radical, which then participates in a radical chain process or is trapped by the thiyl radical (or its precursor) to complete the atom transfer, thereby forming the final thiosulfonylated product. acs.org

Recent protocols have highlighted the use of copper-based photocatalysts, which avoid the need for more expensive noble metals like iridium or ruthenium. researchgate.net These copper-catalyzed ATRA reactions proceed under mild conditions and demonstrate broad substrate compatibility, working with styrenes, unactivated alkenes, and alkynes. researchgate.net The choice of catalyst and conditions can also influence the regioselectivity of the addition to unsymmetrical alkynes, providing a powerful tool for controlling the final product structure. thieme.de For instance, photoredox-catalyzed ATRA of thiosulfonates to phenylacetylenes can yield (E)-β-arylsulfonylvinyl sulfides with high regio- and stereoselectivity. thieme.de

The scope of this reaction is extensive, tolerating a wide variety of functional groups on both the thiosulfonate and the unsaturated partner. globethesis.com This compatibility makes the ATRA of thiosulfonates a valuable method for late-stage functionalization in the synthesis of complex molecules, including DNA-compatible transformations. globethesis.com

Table 1: Examples of Thiosulfonylation of Unsaturated Compounds via ATRA

| Thiosulfonate | Alkene/Alkyne | Catalyst/Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| S-phenyl 4-methylbenzenesulfonothioate | Styrene | Cu(dmp)₂BF₄, Blue LED | 2-phenyl-2-(phenylthio)-1-(tosyl)ethane | Good | researchgate.net |

| S-phenyl benzenesulfonothioate | Phenylacetylene | Organic Photocatalyst, Blue LED | (E)-1-phenyl-2-(phenylthio)-1-(phenylsulfonyl)ethene | 85 | globethesis.com |

| S-(p-tolyl) 4-methylbenzenesulfonothioate | 4-phenyl-1-butene | fac-Ir(ppy)₃, Blue LED | 1-phenyl-3-(p-tolylthio)-4-(tosyl)butane | 78 | researchgate.net |

Synthetic Pathways Towards Sulfur-Containing Heterocycles and Complex Molecular Architectures

While generally employed in the construction of acyclic systems, thiosulfonates like S-phenyl 4-methylbenzenesulfonothioate are also valuable in synthesizing complex molecular architectures. nih.gov A prominent example involves a visible-light-mediated radical 1,2-boron shift, which enables the synthesis of β-thioalkylboronic esters. nih.gov These compounds are highly versatile synthetic intermediates, containing both a nucleophilic boron center and a modifiable sulfur atom, paving the way for diverse subsequent transformations. nih.gov

In this strategy, a β-boryl N-hydroxyphthalimide (NHPI) ester is used as a radical precursor. Under photocatalytic conditions with an iridium catalyst, the NHPI ester undergoes decarboxylation to generate a β-boryl radical. This radical rapidly undergoes a 1,2-boron migration to form a more thermodynamically stable α-boryl carbon radical. This carbon-centered radical is then trapped by a thiosulfonate, such as S-(p-tolyl) 4-methylbenzenesulfonothioate, which served as a model substrate in the development of this method. nih.gov This trapping step involves the cleavage of the S-S bond and the formation of a new C–S bond, yielding the desired β-thioalkylboronic ester.

This reaction showcases the utility of thiosulfonates in building sophisticated, non-heterocyclic structures. The process is notable for its mild conditions and broad substrate scope, tolerating various substituents on the aryl ring of the thiosulfonate, including both electron-donating and electron-withdrawing groups. The ability to forge a C(sp³)–S bond through a radical boron-shift cascade significantly expands the synthetic utility of both organoboron chemistry and thiosulfonate reagents. nih.gov Although direct, single-step syntheses of sulfur-containing heterocycles using S-phenyl 4-methylbenzenesulfonothioate are less commonly documented, its role in creating complex acyclic precursors is well-established.

Table 2: Synthesis of β-Thioalkylboronic Esters using Thiosulfonates

| β-boryl NHPI Ester | Thiosulfonate | Catalyst/Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| NHPI ester of 5,5-dimethyl-3-(pinacolboranyl)hexanoic acid | S-(p-tolyl) 4-methylbenzenesulfonothioate | Ir(ppy)₃, DIPEA, Blue LED | 2-(3,3-dimethyl-1-((p-tolyl)thio)butan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 88 | nih.gov |

| NHPI ester of 5,5-dimethyl-3-(pinacolboranyl)hexanoic acid | S-phenyl benzenesulfonothioate | Ir(ppy)₃, DIPEA, Blue LED | 2-(3,3-dimethyl-1-(phenylthio)butan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 | |

| NHPI ester of 5,5-dimethyl-3-(pinacolboranyl)hexanoic acid | S-benzyl 4-methylbenzenesulfonothioate | Ir(ppy)₃, DIPEA, Blue LED | 2-(1-(benzylthio)-3,3-dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 86 |

Integration of S-phenyl 4-methylbenzenesulfonothioate in Cascade and Multicomponent Reactions

The reactivity of S-phenyl 4-methylbenzenesulfonothioate and its analogs makes them ideal candidates for integration into cascade and multicomponent reactions, where multiple bond-forming events occur in a single pot to rapidly generate molecular complexity. A key example is the boron migration/sulfide (B99878) etherification cascade, which provides a novel pathway to β-thioalkylboronic esters. nih.gov

This transformation, while formally a two-component reaction, proceeds through a distinct sequence of events initiated by a single photocatalytic trigger, classifying it as a cascade reaction. The process is initiated by the visible-light-induced decarboxylation of a β-boronic acid-derived N-hydroxyphthalimide (NHPI) ester. This step generates an initial alkyl radical, which sets off the cascade. The subsequent steps are:

1,2-Boron Migration: The initially formed β-boryl radical undergoes a rapid 1,2-boron shift, translocating the boron group to the adjacent carbon and forming a more stable secondary or tertiary carbon radical. nih.gov

C–S Bond Formation: This thermodynamically stabilized carbon radical is then intercepted by the thiosulfonate reagent. The radical attacks the sulfenyl sulfur atom, leading to the cleavage of the S–SO₂ bond and the formation of the final C(sp³)–S bond.

This one-pot protocol efficiently constructs a complex functionalized product from relatively simple starting materials. The use of S-(p-tolyl) 4-methylbenzenesulfonothioate as a model substrate was instrumental in developing this methodology, demonstrating the effective participation of aryl thiosulfonates in radical-mediated cascade sequences. This strategy successfully expands the principles of radical boron migration chemistry from traditional C-C bond formation into the realm of C-S bond construction, showcasing an advanced application of thiosulfonates in building complex molecular frameworks through cascade processes. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| S-phenyl 4-methylbenzenesulfonothioate |

| S-phenyl benzenesulfonothioate |

| S-(p-tolyl) 4-methylbenzenesulfonothioate |

| S-(4-chlorophenyl) 4-chlorobenzenesulfonothioate |

| S-benzyl 4-methylbenzenesulfonothioate |

| S-ethyl ethanethiosulfonate |

| Styrene |

| Phenylacetylene |

| 4-phenyl-1-butene |

| 1-Octyne |

| (E)-β-arylsulfonylvinyl sulfide |

| β-thioalkylboronic ester |

| N-hydroxyphthalimide (NHPI) ester |

| fac-Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) |

| Ru(bpy)₃Cl₂ (Tris(2,2'-bipyridyl)dichlororuthenium(II) chloride) |

| Cu(dmp)₂BF₄ (Bis(2,9-dimethyl-1,10-phenanthroline)copper(I) tetrafluoroborate) |

| DIPEA (N,N-Diisopropylethylamine) |

Structure Reactivity Relationships and Substituent Effects in S Phenyl 4 Methylbenzenesulfonothioate Chemistry

Impact of Aromatic Ring Substituents on S-phenyl 4-methylbenzenesulfonothioate Reactivity

The electronic nature of substituents on the S-phenyl ring of S-aryl 4-methylbenzenesulfonothioate derivatives significantly influences their reactivity. This has been demonstrated in photocatalytic carbon-sulfur bond coupling reactions where S-(p-tolyl) 4-methylbenzenesulfonothioate was used as a model substrate. acs.org A study of the reaction's substrate scope showed a clear tolerance for both electronic and steric effects of various thiosulfonates. acs.org

Research findings indicate that thiosulfonates featuring electron-donating groups (EDGs) on the phenyl ring, such as tert-butyl and methoxy (B1213986) groups, yield the desired products in good measure. acs.org Similarly, the reaction proceeds smoothly with halogen substituents like fluorine, chlorine, and bromine at the para-position of the phenyl ring. acs.orgacs.org However, the introduction of strong electron-withdrawing groups (EWGs), such as trifluoromethyl or cyano groups, completely inhibits the reaction. acs.org This suggests that a certain level of electron density on the sulfur-bound aryl group is necessary for the reaction to proceed efficiently under these conditions.

The yields of β-thioalkylboronic esters from reactions involving various substituted S-aryl 4-methylbenzenesulfonothioates are presented below, illustrating the impact of these substituent effects. acs.org

| Substituent on S-phenyl ring (para-position) | Product Yield (%) |

|---|---|

| -C(CH₃)₃ (tert-butyl) | 83 |

| -OCH₃ (methoxy) | 75 |

| -F (fluoro) | 77 |

| -Cl (chloro) | 75 |

| -Br (bromo) | 72 |

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving Sulfonothioate Species

While specific studies detailing the stereochemical outcomes of reactions directly involving S-phenyl 4-methylbenzenesulfonothioate are not extensively covered in the provided literature, the principles of stereoselectivity are crucial in the chemistry of related chiral sulfur compounds. The synthesis of chiral organophosphothioates from prochiral precursors, for example, demonstrates that high enantiomeric excess (≥99%) can be achieved through selective cleavage, highlighting the potential for high stereocontrol in reactions at atoms adjacent to sulfur. nih.gov

In reactions involving chiral substrates, such as the synthesis of sulfanyl (B85325) and sulfonyl derivatives from pinocarvone, high stereoselectivity is often observed. nih.gov The diastereoselectivity in such cases can be influenced by factors like the reaction temperature and the choice of catalyst. For instance, in the synthesis of certain thioacetates, adjusting the reaction temperature can significantly increase the reaction rate while maintaining high diastereoselectivity. nih.gov The formation of a single diastereoisomer is possible in hydrophosphonylation reactions of chiral imines, further underscoring the precise stereochemical control achievable in related organosulfur and organophosphorus chemistry. mdpi.com These examples suggest that reactions of S-phenyl 4-methylbenzenesulfonothioate with chiral nucleophiles or substrates would likely proceed with a degree of diastereoselectivity, governed by steric hindrance and the conformational preferences of the transition state.

Elucidation of Electronic and Steric Factors Governing Reaction Selectivity

The selectivity observed in reactions of S-phenyl 4-methylbenzenesulfonothioate is a direct consequence of the interplay between electronic and steric factors. The sulfonyl group (-SO₂) in the 4-methylbenzenesulfonothioate moiety is strongly electron-withdrawing, which significantly influences the electronic properties of the entire molecule. This group polarizes the S-S bond, making the sulfenyl sulfur (the one bonded to the phenyl group) electrophilic and susceptible to nucleophilic attack.

Electronic effects of substituents on the S-phenyl ring further modulate this reactivity. Electron-donating groups increase electron density on the sulfenyl sulfur, which can be crucial for reactions proceeding through radical mechanisms, as seen in the C-S coupling reaction where strong EWGs inhibit the process. acs.org Conversely, in nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing substituents on an aromatic ring are necessary to stabilize the negatively charged Meisenheimer adduct intermediate, thereby facilitating the reaction. nih.gov The rates of SNAr reactions are highly sensitive to the polar effects of substituents. rsc.org

Steric effects also play a critical role. Bulky substituents near the reaction center can hinder the approach of a nucleophile or another reactant, slowing down the reaction rate and potentially influencing stereoselectivity. rsc.org In reactions of substituted thiophenes, it has been noted that the lower steric effects between adjacent substituents in five-membered rings allow for a more effective transmission of polar effects compared to six-membered benzene (B151609) rings. rsc.org In diastereoselective reactions, the relative steric bulk of substituents around a chiral center dictates the facial selectivity of an incoming reagent, as explained by models such as the Felkin-Ahn model. youtube.com Therefore, the regioselectivity and stereoselectivity of reactions involving S-phenyl 4-methylbenzenesulfonothioate are determined by a balance between the electronic activation or deactivation provided by substituents and the steric accessibility of the reactive sites.

Prospective Research Directions and Emerging Trends in S Phenyl 4 Methylbenzenesulfonothioate Chemistry

Development of Novel Catalytic Systems and Reagents for S-phenyl 4-methylbenzenesulfonothioate Transformations

Recent research has emphasized the development of sophisticated catalytic systems to mediate reactions involving S-phenyl 4-methylbenzenesulfonothioate and its analogs. A significant area of advancement is in photocatalysis, which utilizes visible light to drive chemical reactions under mild conditions.

One prominent example is the use of an iridium-based photocatalyst, Ir(ppy)₃, for C–S bond coupling reactions. acs.org In a study focused on the synthesis of β-thioalkylboronic esters, S-(p-tolyl) 4-methylbenzenesulfonothioate was used as a model substrate to optimize the reaction conditions. acs.orgacs.org The baseline conditions involved irradiating the substrates with blue LEDs in the presence of Ir(ppy)₃ and an organic base, N,N-diisopropylethylamine (DIPEA), in a 1,2-dichloroethane (B1671644) (DCE) solvent, which resulted in a high product yield of 83%. acs.orgacs.org The systematic optimization of this catalytic system revealed the crucial role of each component. Replacing the Ir(ppy)₃ catalyst with other photocatalysts like 4CzIPN or a ruthenium-based catalyst, [Ru(bpy)₃]Cl₂, led to a significant decrease in reaction yield. acs.orgacs.org Similarly, the choice of base was found to be critical, with other bases such as triethylamine (B128534) (Et₃N) or sodium carbonate (Na₂CO₃) proving less effective than DIPEA. acs.orgacs.org

These findings highlight a clear research trajectory towards discovering and fine-tuning photocatalytic systems for sulfonothioate transformations. Future work will likely focus on:

Developing Earth-Abundant Metal Catalysts: Moving away from expensive and rare metals like iridium towards catalysts based on more abundant elements such as copper, iron, or nickel.

Exploring Organocatalysis: Designing metal-free catalytic systems to enhance the sustainability and cost-effectiveness of these transformations.

Novel Thiolating Reagents: While S-phenyl 4-methylbenzenesulfonothioate is a key reagent, research is also exploring the reactivity of a broader range of thiosulfonates. Studies have shown that the reaction system is tolerant to various substituents on the phenyl ring, including both electron-donating and electron-withdrawing groups, as well as different alkyl thiosulfonates. acs.org

| Entry | Photocatalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Ir(ppy)₃ | DIPEA | DCE | 83 |

| 2 | 4CzIPN | DIPEA | DCE | < 20 |

| 3 | [Ir{dF(CF₃)ppy}₂(bpy)]PF₆ | DIPEA | DCE | < 20 |

| 4 | [Ru(bpy)₃]Cl₂ | DIPEA | DCE | < 20 |

| 5 | Ir(ppy)₃ | Et₃N | DCE | < 50 |

| 6 | Ir(ppy)₃ | Na₂CO₃ | DCE | < 20 |

Exploration of Unprecedented Reaction Architectures and Mechanistic Pathways

Beyond developing new catalysts, a significant research thrust is the design of novel reaction sequences that leverage the unique reactivity of S-phenyl 4-methylbenzenesulfonothioate. A key trend is the development of cascade reactions, where multiple chemical bonds are formed in a single operation, thereby increasing synthetic efficiency.

A groundbreaking example is the recently developed boron migration/sulfide (B99878) etherification cascade reaction. acs.orgacs.org This strategy, triggered by visible-light-catalyzed decarboxylation, enables the synthesis of valuable β-thioalkylboronic esters. acs.orgacs.org The reaction expands the utility of radical 1,2-boron migration from its traditional application in C–C bond formation to the construction of C(sp³)–S bonds. acs.orgacs.org

The proposed mechanism for this complex transformation provides insight into the intricate pathways that can be harnessed (Scheme 1):

Catalyst Excitation: The iridium photocatalyst is excited by visible light, and is subsequently reduced by the base (DIPEA).

Radical Generation: The excited photocatalyst initiates a single-electron transfer to an N-hydroxyphthalimide (NHPI) ester, which then undergoes decarboxylation to produce an alkyl radical. acs.orgacs.org

1,2-Boron Migration: The initially formed β-boryl radical rapidly rearranges via a 1,2-boron migration to form a more thermodynamically stable tertiary carbon radical. acs.org

C–S Bond Formation: This carbon radical then couples with the thiosulfonate reagent, such as S-(p-tolyl) 4-methylbenzenesulfonothioate, to form the desired β-thioalkylboronic ester product. acs.orgacs.org

Scheme 1: Proposed Mechanism for the Boron Migration/Sulfide Etherification Cascade. acs.org

This pathway illustrates a novel cascade reaction involving S-phenyl 4-methylbenzenesulfonothioate analogs, showcasing the integration of photocatalysis with radical chemistry and rearrangement reactions to build complex molecular architectures.

Future research in this area will likely focus on discovering other unprecedented reaction architectures. This could involve exploring the coupling of sulfonothioate chemistry with other types of radical-mediated processes, pericyclic reactions, or transition-metal-catalyzed cross-coupling reactions to forge new bonds and create diverse molecular scaffolds.

Integration of S-phenyl 4-methylbenzenesulfonothioate Chemistry with Flow Synthesis and Automated Methodologies

The translation of novel chemical reactions from small-scale laboratory batches to larger, more practical production scales is a significant challenge. Flow synthesis and automated platforms represent a paradigm shift in how chemical synthesis is performed, offering improved safety, reproducibility, and scalability.

Flow Synthesis: Continuous-flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is particularly well-suited for photochemical reactions, allowing for efficient and uniform irradiation of the reaction mixture. The acid-catalyzed continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds using a reusable solid acid catalyst (Amberlyst-35) demonstrates the potential of this approach for sulfur-related chemistry. mdpi.com Applying this technology to transformations involving S-phenyl 4-methylbenzenesulfonothioate could enable safer, more scalable, and efficient processes.

Automated Synthesis: Automated synthesis platforms, such as robotic systems that can perform multi-step reaction sequences, are revolutionizing the discovery of new molecules. nih.gov These platforms can rapidly generate libraries of compounds by systematically varying reagents and reaction conditions. nih.govchemrxiv.org Integrating the chemistry of S-phenyl 4-methylbenzenesulfonothioate with automated systems would accelerate the exploration of its reaction scope and the discovery of new bioactive compounds. nih.gov For instance, an automated platform could be programmed to perform a multi-step synthesis, including a key C-S bond formation step using S-phenyl 4-methylbenzenesulfonothioate, followed by purification and analysis, significantly reducing the time per synthesis cycle. chemrxiv.org

The future in this domain involves creating fully automated, digitally-defined synthesis protocols for reactions involving sulfonothioates. nih.gov This would allow for the on-demand synthesis of complex molecules and the rapid optimization of reaction conditions through iterative, machine-driven experimentation.

Advanced Computational Modeling for Predictive Reactivity and Reaction Design in Sulfonothioate Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netsemanticscholar.org By modeling the electronic structure of molecules, DFT can calculate a range of descriptors that provide insight into how a molecule will behave in a chemical reaction. nih.gov

For S-phenyl 4-methylbenzenesulfonothioate and related sulfonothioates, DFT can be used to:

Predict Reactive Sites: By calculating parameters like Fukui indices, researchers can identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. semanticscholar.org

Determine Reaction Energetics: Computational modeling can map out the entire energy landscape of a proposed reaction mechanism, identifying transition states and intermediates. This allows chemists to predict the feasibility of a reaction and understand the factors that control its selectivity.

Rationalize Catalyst Behavior: DFT can elucidate the interactions between a catalyst and the substrates, helping to explain why certain catalysts are more effective than others and guiding the design of new, improved catalytic systems.

Key reactivity descriptors calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. Other calculated parameters such as ionization potential, electron affinity, chemical potential, and molecular hardness provide a detailed picture of a molecule's electronic properties and reactivity patterns. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for S-phenyl 4-methylbenzenesulfonothioate, and how can reaction efficiency be optimized?

- Methodological Answer : S-Phenyl 4-methylbenzenesulfonothioate derivatives are typically synthesized via C–S coupling reactions. For example, sodium S-phenyl sulfurothioate reacts with aryl halides (e.g., iodobenzene or 4-iodotoluene) in the presence of a Pd@COF-TB/DIPEA catalyst, achieving yields up to 92% under mild conditions. Optimization involves controlling catalyst loading (e.g., 5 mol% Pd), solvent polarity (e.g., DMF), and reaction time (24–48 hours) to minimize side products like biphenyl .

Q. How can researchers characterize the purity and structural integrity of S-phenyl 4-methylbenzenesulfonothioate?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>97%) with NMR spectroscopy (¹H/¹³C) to confirm structural features. For crystalline derivatives, X-ray diffraction (e.g., CIF file analysis) resolves hydrogen bonding and molecular conformation, as demonstrated in studies of analogous sulfonamide structures .

Q. What are the common applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a bifunctional reagent in radical trifluoromethylthiolation reactions. For instance, under AgF/K₂S₂O₈ catalysis in DMSO, it generates SCF₃ radicals for functionalizing alkenes or oxindoles. It also acts as a thioester precursor in photoredox-catalyzed alkene difunctionalization (e.g., phenylsulfonyl-trifluoromethylthio additions) .

Advanced Research Questions

Q. How do reaction mechanisms differ when using S-phenyl 4-methylbenzenesulfonothioate in radical vs. dual-catalysis systems?

- Methodological Answer : In radical pathways (e.g., AgF/K₂S₂O₈), the compound undergoes Ag-mediated SCF₃ radical generation, confirmed by EPR trapping experiments. In dual catalysis (e.g., Ru(bpy)₃Cl₂ with Au), it participates in single-electron transfer (SET) processes, enabling alkene functionalization. Mechanistic divergence is validated via kinetic isotope effects (KIEs) and radical scavenger studies .

Q. What experimental strategies mitigate air/moisture sensitivity during handling?

- Methodological Answer : Store the compound at 2–8°C in anhydrous DMSO or THF under inert gas (N₂/Ar). Use Schlenk-line techniques for reactions, and pre-dry solvents (e.g., molecular sieves for DMSO). Air-free HPLC (with degassed eluents) prevents oxidation during purity analysis .

Q. How can computational modeling aid in predicting reactivity or stereoselectivity?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for asymmetric reactions. For example, Ni(II)-glycine complexes with S-substituted 4-methylbenzenesulfonothioate derivatives exhibit enantioselectivity (up to 95% ee) in α-mercaptoglycine synthesis, guided by steric and electronic parameters from Gaussian09 simulations .

Q. How should researchers resolve contradictions in reported reaction yields or selectivity?

- Methodological Answer : Systematically vary parameters (e.g., catalyst, solvent, temperature) and cross-validate with control experiments. For instance, discrepancies in trifluoromethylthiolation yields (50–92%) may arise from AgF purity or light intensity in photoredox setups. Reproduce key studies (e.g., Xu group’s dual catalysis) with standardized reagents .

Q. What are the implications of this compound’s stability in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.